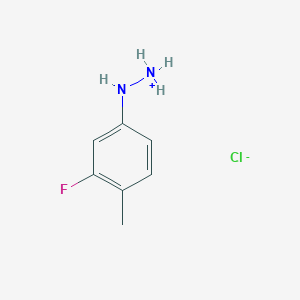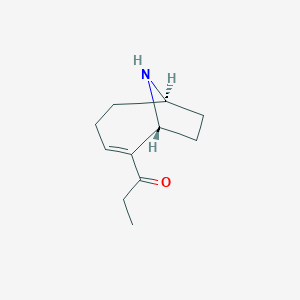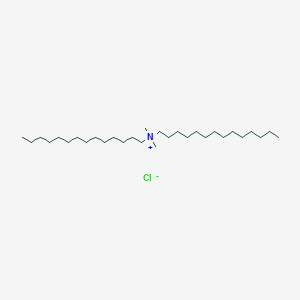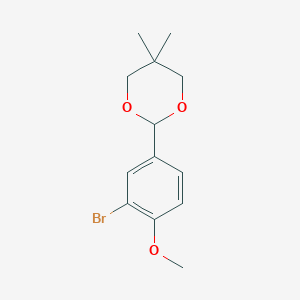
2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane
Übersicht
Beschreibung
The compound “2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane” is likely to be an organic compound containing a dioxane ring, which is a six-membered ring with two oxygen atoms and four carbon atoms. It also contains a bromo-methoxyphenyl group, which is a phenyl group (a ring of six carbon atoms) with a bromine atom and a methoxy group (an oxygen atom bonded to a methyl group) attached .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a bromo-methoxyphenyl compound with a precursor to the dioxane ring. The specifics of the reaction would depend on the exact positions of the bromine and methoxy groups on the phenyl ring, as well as the desired positions of these groups on the final dioxane ring .Molecular Structure Analysis
The molecular structure of this compound would be determined by the positions of the bromine and methoxy groups on the phenyl ring, as well as the orientation of this ring relative to the dioxane ring. The presence of the bromine atom, a heavy halogen, could potentially influence the compound’s conformation due to its large size and polarizability .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by the functional groups present in the molecule. The bromine atom could potentially be replaced by other groups in a substitution reaction. The methoxy group could potentially be cleaved to yield a hydroxyl group and a formaldehyde molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and potentially its boiling point. The methoxy group could influence the compound’s solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Structural and Conformational Analysis
Research by Khazhiev et al. (2018) focused on the structural analysis of a similar compound, 5,5-bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane. They used techniques like NMR, X-ray diffraction, and computer simulation to study the molecule's structure, revealing its chair conformation and equatorial orientation of the methoxyphenyl substituent (Khazhiev et al., 2018).
Crystal Structure
Fatima et al. (2013) investigated N-(4-Methoxyphenyl)-2,6-dimethyl-1,3-dioxan-4-amine, which exhibits a chair conformation of its dioxane ring. This study is crucial for understanding the crystal structures formed by such compounds (Fatima et al., 2013).
Reaction Pathways and Synthesis
Li et al. (1996) explored the acid treatment of Birch Lignin, which involves compounds structurally related to 2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane. Their study provides insights into the reaction products and the processes involved (Li et al., 1996).
Ikhe et al. (2005) conducted ultrasonic studies on derivatives containing similar structural elements in dioxane and dioxane-water mixtures. These studies are significant for understanding the solute-solvent interactions and acoustic properties of these compounds (Ikhe et al., 2005).
Bosies et al. (1987) described the synthesis of thioether phospholipids using a compound structurally related to 2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane, highlighting its potential in fine organic synthesis and as an antitumor agent (Bosies et al., 1987).
Catalysis and Chemical Reactions
Verma et al. (2016) worked on a catalytic system involving bis(4-methoxyphenyl)selenide for the regioselective synthesis of medium-sized halolactones and bromooxepanes. Such studies are crucial for understanding the catalytic potential of compounds related to 2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane (Verma et al., 2016).
Conformational Dynamics
Further research by Khazhiev et al. (2021) on a related compound, 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane, revealed its potential as a reagent for fine organic synthesis and as a bactericidal compound. This study used NMR spectroscopy and X-ray structural analysis to understand the molecule's conformational dynamics (Khazhiev et al., 2021).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO3/c1-13(2)7-16-12(17-8-13)9-4-5-11(15-3)10(14)6-9/h4-6,12H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYNTOQCCHAXGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C2=CC(=C(C=C2)OC)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

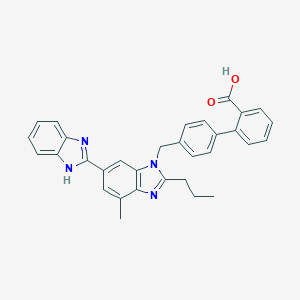
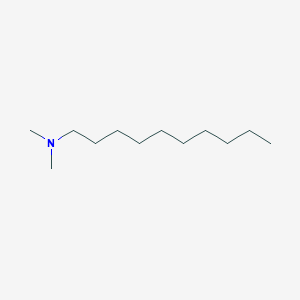
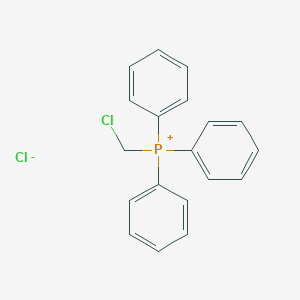
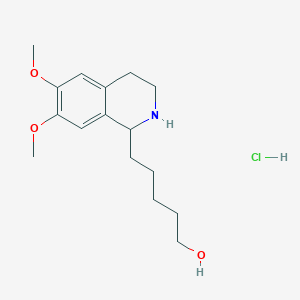
![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B127465.png)

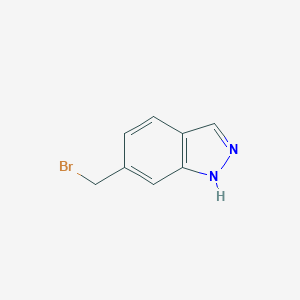

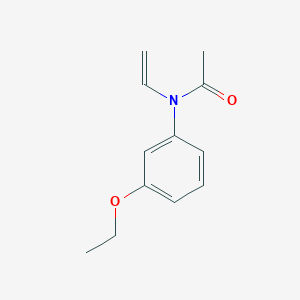
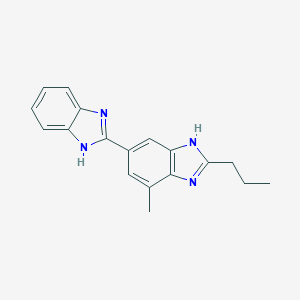
![(3aS,4R,6aR)-4-methoxy-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one](/img/structure/B127482.png)
